5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide
Description
Chemical Structure:
5-(3-Bromopropyl)-1-methyl-1H-imidazole hydrobromide (IUPAC: 1-(3-bromopropyl)-2-methylimidazole hydrobromide) is a halogenated imidazole derivative with the molecular formula C₇H₁₂Br₂N₂ and a molecular weight of 283.99 g/mol . It features a 3-bromopropyl chain at the 1-position and a methyl group at the 2-position of the imidazole ring, with a hydrobromide counterion enhancing solubility.
Properties
IUPAC Name |
5-(3-bromopropyl)-1-methylimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2.BrH/c1-10-6-9-5-7(10)3-2-4-8;/h5-6H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRDIPISORTWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of an appropriate precursor. One common method is the reaction of 1-methylimidazole with 3-bromopropylamine hydrobromide under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 5-(propyl)-1-methyl-1H-imidazole.
Scientific Research Applications
Chemistry: 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various imidazole-based compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can be used to modify biomolecules and investigate their functions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide involves its interaction with molecular targets through the imidazole ring and the bromopropyl group. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazole Ring
Table 1: Substituent Position and Halogenation Effects
Key Observations :
Comparison with Indole-Based Brominated Compounds
Table 2: Indole vs. Imidazole Derivatives
Key Observations :
- Indole-imidazole hybrids exhibit higher molecular weights and demonstrated biological activities (e.g., anticancer), whereas the target compound’s simpler structure prioritizes synthetic utility .
- Methoxy and iodobenzyl substituents in indole derivatives improve membrane permeability, a feature absent in the target compound .
Comparison with Nitroimidazole Derivatives
Table 3: Functional Group Impact on Reactivity
Key Observations :
Salt Form Comparisons
Table 4: Hydrobromide vs. Free Base
Key Observations :
- Hydrobromide salts improve aqueous solubility, critical for pharmaceutical formulations, compared to free bases .
Biological Activity
5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound this compound features a bromopropyl group attached to the imidazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 1-methylimidazole with 3-bromopropyl bromide under controlled conditions, yielding the hydrobromide salt form.
Antimicrobial Properties
Research indicates that imidazole derivatives often exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been investigated, demonstrating promising results in preliminary assays.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been observed to inhibit certain enzymes involved in cell signaling pathways, such as farnesyltransferase, which plays a crucial role in cancer cell growth and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines. The compound exhibited IC50 values ranging from 20 to 50 µM, indicating a moderate level of cytotoxicity. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for 5-(3-bromopropyl)-1-methyl-1H-imidazole hydrobromide, and how can reaction yields be improved?
- Methodological Answer : A two-step approach is commonly employed: (1) alkylation of 1-methylimidazole with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the 3-bromopropyl intermediate, followed by (2) hydrobromide salt formation using HBr in acetic acid. Yield optimization can be achieved via Design of Experiments (DoE) to assess parameters like temperature (40–80°C), solvent polarity, and stoichiometric ratios. For example, fractional factorial designs can identify critical variables impacting purity and yield . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification, with TLC monitoring .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm regioselectivity of alkylation (e.g., absence of unreacted 1-methylimidazole peaks at δ 7.4–7.6 ppm).
- FTIR : Validate C-Br stretching (~550–600 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).
- XRD : Single-crystal X-ray diffraction (if crystallizable) provides unambiguous confirmation of molecular geometry, as demonstrated for structurally analogous bromoimidazole derivatives .
- HPLC-MS : Use reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the bromopropyl group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
- Handling : Use gloveboxes for air-sensitive steps. Monitor decomposition via periodic NMR/HPLC checks; a >5% impurity increase warrants repurification .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis?
- Methodological Answer : Employ quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways. For example, simulate the alkylation step to assess steric effects of the 1-methyl group on regioselectivity. Pair this with machine learning (ML) models trained on reaction databases to predict optimal solvents/catalysts, reducing experimental iterations by ~40% .
Q. What strategies resolve contradictions in mechanistic data (e.g., competing alkylation sites)?
- Methodological Answer : Use isotopic labeling (e.g., deuterated 1-methylimidazole) to track reaction sites via NMR/MS. Kinetic studies (e.g., variable-temperature NMR) can differentiate between thermodynamic vs. kinetic control. For ambiguous cases, cross-validate with computational IRC (Intrinsic Reaction Coordinate) analysis to map reaction trajectories .
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Apply Taguchi orthogonal arrays to test variables like catalyst (Pd/Cu), ligand (PPh₃, Xantphos), and solvent (DMF, THF). For Suzuki-Miyaura couplings, screen aryl boronic acids with varying electronic profiles (e.g., electron-deficient vs. -rich). Monitor reaction progress via in situ Raman spectroscopy to capture transient intermediates .
Q. What advanced analytical techniques quantify degradation products under stressed conditions?
- Methodological Answer : Use LC-QTOF-MS with collision-induced dissociation (CID) to fragment degradation products (e.g., debrominated species or oxidized imidazole rings). Compare experimental spectra with in silico fragmentation tools (e.g., CFM-ID) for rapid identification. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with Arrhenius modeling predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
